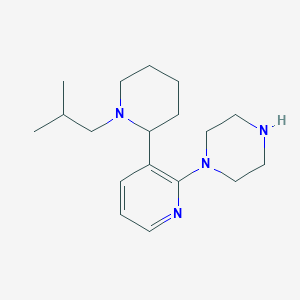
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪是一种属于哌嗪衍生物类的化合物。该化合物以其独特的结构为特征,包括与吡啶环连接的哌嗪环和异丁基哌啶部分。
准备方法
合成路线和反应条件
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪的合成通常涉及1,2-二胺衍生物与锍盐的环化、Ugi反应、氮杂环丙烷在N-亲核试剂作用下的开环以及含氨基炔烃的分子间环加成 。这些方法可以形成哌嗪环,并随后连接吡啶和异丁基哌啶部分。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。工业环境中使用的具体方法和条件通常是专有的,并且可能因制造商而异。
化学反应分析
反应类型
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪可以进行各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 这种反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。具体的条件,例如温度、溶剂和反应时间,取决于所需的反应和使用的具体试剂。
主要产物
这些反应形成的主要产物取决于使用的具体反应条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化衍生物。取代反应可以产生具有不同官能团的各种衍生物。
科学研究应用
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪在科学研究中有多种应用,包括:
化学: 它用作合成更复杂分子的构件,以及各种化学反应的试剂。
生物学: 它被用于研究,以了解其与生物分子的相互作用及其对生物系统的潜在影响。
作用机制
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能作为某些受体的激动剂或拮抗剂起作用,调节酶活性,或与其他蛋白质和核酸相互作用。确切的机制取决于特定的生物学背景和所涉及的分子靶点 。
相似化合物的比较
类似化合物
1-(2-吡啶基)哌嗪: 一种以其选择性α2-肾上腺素受体拮抗活性而闻名的哌嗪衍生物。
1-(3-氟-2-吡啶基)哌嗪: 另一种具有类似受体活性的哌嗪衍生物。
阿扎培隆: 一种含有哌嗪部分的抗精神病药物。
阿替韦啶: 一种具有哌嗪结构的抗逆转录病毒药物。
地拉韦啶: 另一种具有哌嗪结构的抗逆转录病毒药物。
米氮平: 一种抗抑郁药,在其结构中包含哌嗪环。
独特性
1-(3-(1-异丁基哌啶-2-基)吡啶-2-基)哌嗪因其哌嗪环、吡啶环和异丁基哌啶部分的特定组合而独一无二。这种独特的结构可能会赋予独特的生物学和化学性质,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C18H30N4 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-[3-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H30N4/c1-15(2)14-22-11-4-3-7-17(22)16-6-5-8-20-18(16)21-12-9-19-10-13-21/h5-6,8,15,17,19H,3-4,7,9-14H2,1-2H3 |
InChI 键 |
AKAQEGNNAAFLKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)
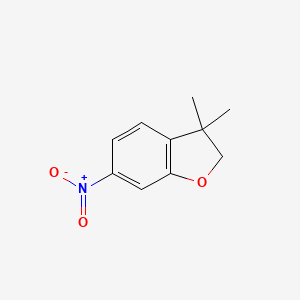

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)
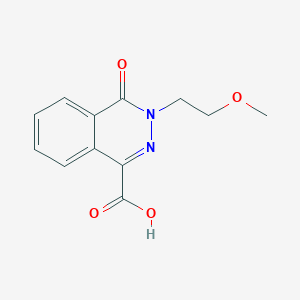
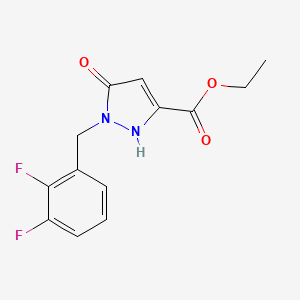
![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)
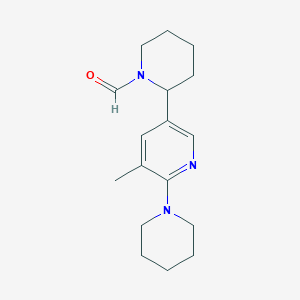



![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)
